molecular formula C15H11FN4O4S B2518913 1-((5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1091392-20-9

1-((5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2518913
CAS RN: 1091392-20-9
M. Wt: 362.34
InChI Key: YJPOSVPEGPJTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H11FN4O4S and its molecular weight is 362.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of related thieno[2,3-d]pyrimidine compounds, which are known for their high biological activities, has been explored. These compounds, including thienopyrimidines and thiazolopyrimidines, exhibit various biological activities and have been investigated for their potential in inhibiting adenosine kinase, platelet aggregation, leukemia, and cancer (El-Gazzar, Hussein, & Aly, 2006).

Biological Activity and Applications

  • The compound's derivatives, such as oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides, have been studied for their ability to generate nitric oxide (NO) and NO-related species in the presence of thiols, under physiological conditions. This property is significant for understanding the mechanistic aspects of NO generation in biological systems (Sako et al., 1998).

Antimicrobial Activity

  • Similar compounds like coumarin pyrazole pyrimidine triones and thioxopyrimidine diones have been synthesized and evaluated for their antibacterial activity against various microorganisms, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).

Synthetic Applications

  • The synthesis of thiazolo- and oxazolo[5,4-d]pyrimidines has been investigated, demonstrating the compound's potential in the creation of novel chemical structures for various applications (Hurst, Atcha, & Marshall, 1991).

Luminescent Properties

  • The compound's derivatives have been explored for their luminescent properties, especially in the context of bioplastic scintillation. This indicates potential applications in eco-friendly photonic devices and luminescent materials (Pai & Kunhanna, 2020).

Structural and Spectral Exploration

  • Novel derivatives of the compound have been synthesized and analyzed using various spectral techniques, including NMR and FT-IR spectroscopy. This research contributes to the understanding of the electronic structures of these compounds, which is crucial for potential applications in various fields (Ashraf et al., 2019).

properties

IUPAC Name

1-[[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O4S/c16-10-3-1-9(2-4-10)11(21)8-25-15-19-18-13(24-15)7-20-6-5-12(22)17-14(20)23/h1-6H,7-8H2,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPOSVPEGPJTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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